molecular formula C4H10O B585219 sec-Butanol-1,1,1-d3 CAS No. 53716-61-3

sec-Butanol-1,1,1-d3

Cat. No.: B585219
CAS No.: 53716-61-3
M. Wt: 77.141
InChI Key: BTANRVKWQNVYAZ-BMSJAHLVSA-N
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Description

sec-Butanol-1,1,1-d3 is a deuterated alcohol, where three hydrogen atoms in butan-2-ol are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and tracer studies.

Mechanism of Action

Mode of Action

The mode of action of sec-Butanol-1,1,1-d3 is likely similar to that of its non-deuterated counterpart, sec-butanol. Alcohols typically exert their effects by interacting with their targets and causing changes in their structure or function. For instance, they can react with a hydrogen halide, producing an alkyl halide and water . The presence of deuterium atoms may influence these interactions due to the kinetic isotope effect, potentially altering the rate of reactions .

Biochemical Pathways

This compound may be involved in various biochemical pathways, similar to other alcohols. For instance, it may participate in nucleophilic substitution reactions, forming alkyl halides . It could also be involved in dehydration reactions .

Pharmacokinetics

They are primarily metabolized in the liver, often through oxidation to their corresponding aldehydes or ketones . The presence of deuterium atoms may influence the ADME properties of this compound, potentially altering its bioavailability .

Result of Action

The presence of deuterium atoms may influence these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and its interactions with its targets. The presence of deuterium atoms may also influence its response to environmental factors .

Biochemical Analysis

Biochemical Properties

It is known that sec-butanol, the non-deuterated form, plays a role in various biochemical reactions, particularly in the production of biofuels . It is reasonable to assume that sec-Butanol-1,1,1-d3 may interact with similar enzymes, proteins, and other biomolecules as sec-butanol. The nature of these interactions could be influenced by the presence of deuterium atoms .

Cellular Effects

Sec-butanol has been shown to have effects on various types of cells and cellular processes . It is plausible that this compound could influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of sec-butanol involves its conversion to butyraldehyde by alcohol dehydrogenase, and subsequently to butyric acid by aldehyde dehydrogenase . It is possible that this compound undergoes similar reactions, with the deuterium atoms potentially influencing the rate or specificity of these reactions .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on sec-butanol have shown that it can have toxic effects at high doses . It is possible that this compound could have similar dosage-dependent effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Sec-butanol is known to be involved in various metabolic pathways, particularly in the production of biofuels . It is plausible that this compound could be involved in similar pathways, potentially interacting with the same enzymes or cofactors .

Transport and Distribution

Sec-butanol is known to be able to cross cell membranes due to its lipophilic nature . It is likely that this compound has similar properties.

Subcellular Localization

Due to its lipophilic nature, it is plausible that it could localize to lipid-rich areas of the cell, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

sec-Butanol-1,1,1-d3 can be synthesized through several methods. One common approach involves the deuteration of butan-2-ol using deuterium gas (D2) in the presence of a catalyst. Another method includes the reduction of 1,1,1-trideuteriobutan-2-one using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

sec-Butanol-1,1,1-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,1,1-trideuteriobutan-2-one.

    Reduction: It can be reduced to form 1,1,1-trideuteriobutane.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: 1,1,1-Trideuteriobutan-2-one

    Reduction: 1,1,1-Trideuteriobutane

    Substitution: Various substituted butan-2-ol derivatives depending on the reagent used.

Scientific Research Applications

sec-Butanol-1,1,1-d3 is utilized in a wide range of scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of deuterated materials and compounds for specialized industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trideuteriopropan-2-ol: Another deuterated alcohol with similar properties but a shorter carbon chain.

    1,1,1-Trideuteriobutan-1-ol: A positional isomer with the deuterium atoms at different positions.

    1,1,1-Trideuteriopentanol: A deuterated alcohol with a longer carbon chain.

Uniqueness

sec-Butanol-1,1,1-d3 is unique due to its specific isotopic substitution pattern, which provides distinct spectroscopic signatures and reaction kinetics. This makes it particularly valuable in studies requiring precise isotopic labeling and tracing.

Biological Activity

sec-Butanol-1,1,1-d3, a deuterated form of sec-butanol, is a compound with significant implications in various biological and pharmacological contexts. This article explores its biological activity, including its effects on cellular systems, potential therapeutic applications, and relevant research findings.

This compound has the chemical formula C4H10OC_4H_{10}O and is classified as a secondary alcohol. Its structure includes a hydroxyl group (-OH) attached to the second carbon of a four-carbon chain. The presence of deuterium isotopes (d3) enhances its utility in research applications, particularly in tracing studies due to its unique mass signature.

1. Antioxidant Properties

Research indicates that sec-butanol extracts from various sources exhibit antioxidant activities. For instance, studies on butanol extracts from mushrooms like Lentinula edodes (shiitake) revealed significant antioxidant properties, attributed to the presence of bioactive compounds that scavenge free radicals and reduce oxidative stress .

2. Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory activities. In vitro studies demonstrated that butanol extracts could inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

3. Antimicrobial Activity

The compound has shown promise in antimicrobial assays. Extracts containing sec-butanol have been evaluated against various pathogens, demonstrating inhibitory effects on bacterial growth. The mechanism is believed to involve disruption of microbial cell membranes .

Case Study 1: Antioxidant Activity in Mushrooms

A study focused on the antioxidant potential of n-butanol extracts from Lentinula edodes highlighted the efficacy of these extracts in scavenging free radicals. The study utilized various assays to quantify antioxidant activity, revealing a maximum scavenging effect of 64.6% at optimized concentrations .

Concentration (mg/mL) Antioxidant Activity (%)
10045.2
20055.8
30064.6

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, sec-butanol was assessed for its ability to modulate inflammatory responses in vitro. The results indicated that treatment with sec-butanol significantly reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Research Findings

Recent pharmacological evaluations have further elucidated the biological activities associated with sec-butanol derivatives:

  • Inhibition of Cytokine Production : Studies have shown that sec-butanol can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages exposed to lipopolysaccharide (LPS) .
  • Cell Viability and Proliferation : In cancer cell lines, sec-butanol exhibited selective cytotoxicity, suggesting potential applications in cancer therapy by promoting apoptosis in malignant cells while sparing normal cells .

Properties

IUPAC Name

1,1,1-trideuteriobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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